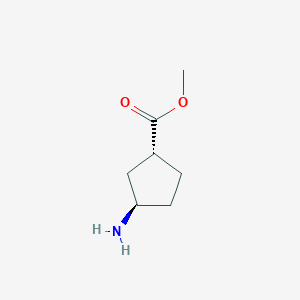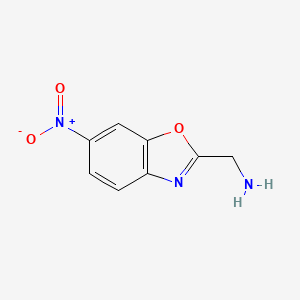![molecular formula C11H16N2O4 B11728049 [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B11728049.png)
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäure-tert-butylester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Furanring, eine Aminogruppe und einen Carbaminsäureester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäure-tert-butylester umfasst typischerweise mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 5-Oxo-5H-furan-2-carbonsäure mit Ethylendiamin unter Bildung eines Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit tert-Butylchlorformiat umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Herstellung dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäure-tert-butylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um ein Furanonderivat zu bilden.
Reduktion: Die Carbonylgruppe im Furanring kann reduziert werden, um eine Hydroxylgruppe zu bilden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Säurechloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation des Furanrings ein Furanonderivat ergeben, während die Reduktion der Carbonylgruppe ein Hydroxyl-Derivat erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäure-tert-butylester als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Werkzeug für die Untersuchung biologischer Prozesse.
Medizin
In der Medizin hat [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäure-tert-butylester potenzielle Anwendungen als Arzneistoffvorläufer. Seine Struktur kann modifiziert werden, um neue Pharmazeutika mit spezifischen therapeutischen Wirkungen zu entwickeln.
Industrie
Im Industriesektor kann diese Verbindung bei der Herstellung von Polymeren und anderen Materialien verwendet werden. Ihre Reaktivität und Stabilität machen sie für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäure-tert-butylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Furanring und die Aminogruppe können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen und Rezeptoren eingehen und so deren Aktivität beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäuremethylester: Ähnliche Struktur, aber mit einer Methylestergruppe anstelle einer tert-Butylestergruppe.
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäureethylester: Ähnliche Struktur, aber mit einer Ethylestergruppe anstelle einer tert-Butylestergruppe.
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäureisopropylester: Ähnliche Struktur, aber mit einer Isopropylestergruppe anstelle einer tert-Butylestergruppe.
Einzigartigkeit
Die Einzigartigkeit von [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamsäure-tert-butylester liegt in seiner tert-Butylestergruppe, die im Vergleich zu anderen Estergruppen eine größere sterische Hinderung und Stabilität bietet. Dies macht sie widerstandsfähiger gegenüber Hydrolyse und geeignet für Anwendungen, die eine verbesserte Stabilität erfordern.
Eigenschaften
Molekularformel |
C11H16N2O4 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(5-oxofuran-2-ylidene)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-6-12-8-4-5-9(14)16-8/h4-5H,6-7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
ITWAJLIBUVSNFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN=C1C=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B11728012.png)
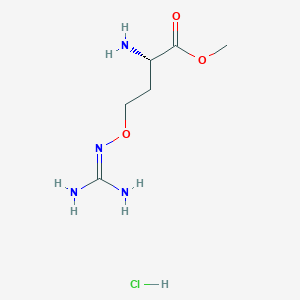
![1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
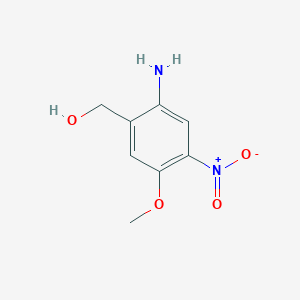
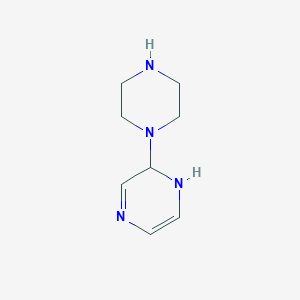
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B11728028.png)
